molecular formula C28H30N4O3S3 B3266325 6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 422306-81-8

6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B3266325
CAS RN: 422306-81-8
M. Wt: 566.8 g/mol
InChI Key: XVKUTJVKPACIDM-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C28H30N4O3S3 and its molecular weight is 566.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The compound’s unique structure suggests potential antiviral properties. Researchers have investigated its effects against viral infections, particularly targeting HIV-1 Vif (Viral infectivity factor). Molecular docking studies and biological evaluations have shed light on its interactions with viral proteins, making it a promising candidate for antiviral drug development .

Redox Flow Batteries (RFBs)

The compound’s electrochemical properties have drawn interest in energy storage applications. Specifically, it has been studied as part of the 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (AcNH-TEMPO) redox pair. RFBs utilize these redox pairs for efficient energy storage, making this compound relevant for sustainable energy solutions .

Disrupting Illicit Markets

In the realm of operations research and data science, this compound has found applications in disrupting illicit markets. Researchers explore its potential impact on tracking and mitigating illegal activities, leveraging optimization techniques to enhance law enforcement efforts .

Sustainable Development

Operational research plays a crucial role in sustainable development. The compound’s properties may contribute to optimizing water supply chains, enhancing health, safety, and environment (HSE) in building projects, and improving eco-efficient residential designs. Its integration into decision support systems can promote sustainable operations excellence .

AI-Driven Background Generation

E-CRM and Green Operational Practices

Lastly, in the healthcare sector, the compound’s applications extend to hospitals’ operational performance. Investigating its effects on electronic customer relationship management (E-CRM) and green operational practices provides insights into hospital efficiency and sustainability .

properties

IUPAC Name

6-(2-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3/c1-19-12-15-30(16-13-19)23(33)18-37-27-29-25-24(26(34)32(27)21-10-6-7-11-22(21)35-2)38-28(36)31(25)17-14-20-8-4-3-5-9-20/h3-11,19H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKUTJVKPACIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC(=S)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 3
Reactant of Route 3
6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 4
6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 5
Reactant of Route 5
6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 6
Reactant of Route 6
6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

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